2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene
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Overview
Description
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with two chloromethyl groups and one prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the chloromethylation of a benzene derivative followed by the introduction of the prop-2-yn-1-yloxy group. Common reagents for chloromethylation include formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The prop-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized under suitable conditions to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce aldehydes or ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloromethylbenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain reactions.
1-(Prop-2-yn-1-yl)oxy-2,4-dimethylbenzene: Similar structure but with methyl groups instead of chloromethyl groups, affecting its reactivity.
Uniqueness
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of both chloromethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
834880-24-9 |
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Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2,4-bis(chloromethyl)-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6H,5,7-8H2 |
InChI Key |
IKOHAAYBVZCINH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)CCl)CCl |
Origin of Product |
United States |
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